Cas no 1018041-95-6 (6-Fluoro-N-(4-methoxyphenyl)quinolin-4-amine)

6-Fluoro-N-(4-methoxyphenyl)quinolin-4-amine 化学的及び物理的性質
名前と識別子
-
- 6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine
- ST51071589
- (6-fluoro(4-quinolyl))(4-methoxyphenyl)amine
- 6-Fluoro-N-(4-methoxyphenyl)quinolin-4-amine
-
- インチ: 1S/C16H13FN2O/c1-20-13-5-3-12(4-6-13)19-16-8-9-18-15-7-2-11(17)10-14(15)16/h2-10H,1H3,(H,18,19)
- InChIKey: ZTGZPGSMNYGDRM-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC2C(C=1)=C(C=CN=2)NC1C=CC(=CC=1)OC
計算された属性
- せいみつぶんしりょう: 268.101
- どういたいしつりょう: 268.101
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 307
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.2
- 疎水性パラメータ計算基準値(XlogP): 3.8
6-Fluoro-N-(4-methoxyphenyl)quinolin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM259787-10g |
6-Fluoro-N-(4-methoxyphenyl)quinolin-4-amine |
1018041-95-6 | 97% | 10g |
$1356 | 2021-08-18 | |
Chemenu | CM259787-1g |
6-Fluoro-N-(4-methoxyphenyl)quinolin-4-amine |
1018041-95-6 | 97% | 1g |
$388 | 2021-08-18 | |
Chemenu | CM259787-5g |
6-Fluoro-N-(4-methoxyphenyl)quinolin-4-amine |
1018041-95-6 | 97% | 5g |
$958 | 2021-08-18 | |
Chemenu | CM259787-1g |
6-Fluoro-N-(4-methoxyphenyl)quinolin-4-amine |
1018041-95-6 | 97% | 1g |
$411 | 2022-06-14 |
6-Fluoro-N-(4-methoxyphenyl)quinolin-4-amine 関連文献
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
6-Fluoro-N-(4-methoxyphenyl)quinolin-4-amineに関する追加情報
Comprehensive Overview of 6-Fluoro-N-(4-methoxyphenyl)quinolin-4-amine (CAS No. 1018041-95-6)
6-Fluoro-N-(4-methoxyphenyl)quinolin-4-amine (CAS No. 1018041-95-6) is a fluorinated quinoline derivative that has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its quinoline backbone and methoxyphenyl substitution, exhibits unique physicochemical properties, making it a subject of interest for drug discovery and organic electronics. Researchers are increasingly exploring its potential as a kinase inhibitor or fluorescence probe, aligning with trends in targeted cancer therapies and diagnostic tools.
The structural motif of 6-Fluoro-N-(4-methoxyphenyl)quinolin-4-amine combines a fluoro group at the 6-position of the quinoline ring with a 4-methoxyphenylamino moiety at the 4-position. This design enhances its electron-withdrawing capacity and bioavailability, critical for ADME optimization in drug development. Recent studies highlight its role in modulating protein-protein interactions, particularly in BRD4-related pathways, a hot topic in epigenetic research. Users searching for "quinoline-based inhibitors" or "fluorinated bioactive compounds" will find this molecule highly relevant.
In material science, CAS 1018041-95-6 is investigated for its photoluminescent properties, driven by the growing demand for organic light-emitting diodes (OLEDs) and bioimaging agents. Its Stokes shift and stability under physiological conditions make it a candidate for in vivo imaging applications. Searches like "fluorescent quinoline derivatives" or "small-molecule probes for cell imaging" often lead to discussions around this compound.
Synthetic routes to 6-Fluoro-N-(4-methoxyphenyl)quinolin-4-amine typically involve Buchwald-Hartwig coupling or nucleophilic aromatic substitution, with yields optimized via palladium catalysis. These methods align with industry preferences for green chemistry and atom economy, addressing environmental concerns. FAQs such as "how to synthesize fluorinated quinolines" or "catalysts for amine-quinoline coupling" reflect user interest in its preparation.
From a commercial perspective, CAS 1018041-95-6 is available through specialty chemical suppliers, with purity grades tailored for high-throughput screening (HTS) or structure-activity relationship (SAR) studies. Its LogP (~3.2) and hydrogen-bond acceptors (3) comply with Lipinski’s Rule of Five, a frequent search term among medicinal chemists. Regulatory databases classify it as non-hazardous under standard handling protocols.
Emerging applications include its use in anticounterfeiting inks due to its tunable emission spectra, resonating with the "smart materials" trend. Patent analyses reveal its inclusion in IP-protected formulations for therapeutic use, though clinical data remain preclinical. Queries like "quinoline patents 2023" or "new fluorophores for security labeling" underscore its multidisciplinary appeal.
In summary, 6-Fluoro-N-(4-methoxyphenyl)quinolin-4-amine bridges gaps between pharmacology and advanced materials, driven by its modular synthesis and functional versatility. Its CAS 1018041-95-6 identifier serves as a keystone for researchers navigating structure-based drug design or optoelectronic innovation.
1018041-95-6 (6-Fluoro-N-(4-methoxyphenyl)quinolin-4-amine) 関連製品
- 1708274-88-7((5-cyclopropyl-1H-1,2,4-triazol-3-yl)-(4-methoxyphenyl)methanamine)
- 1339640-22-0(Cyclopentyl (3-chloro-4-fluorophenyl)methanol)
- 941910-69-6(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide)
- 108499-23-6(N-4-(sulfanylmethyl)phenylacetamide)
- 2097892-12-9(N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide)
- 2229499-57-2(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}-2-oxoacetic acid)
- 103755-56-2(5-Amino-1-phenyl-1H-pyrazol-3-ol)
- 1341532-31-7(2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide)
- 2229608-27-7(5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine)
- 2229634-63-1(2,2-difluoro-1-2-fluoro-3-(trifluoromethyl)phenylcyclopropan-1-amine)



